![molecular formula C11H18N4O B2885071 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)isobutyramide CAS No. 1797292-40-0](/img/structure/B2885071.png)
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)isobutyramide, also known as DMPI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMPI belongs to the class of pyrimidine derivatives and has a unique structure that makes it an interesting target for chemical synthesis and biological investigation.
Scientific Research Applications
Cancer Research
In the realm of cancer research, derivatives of the compound, such as N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine, have shown promise as CDK2 inhibitors . CDK2 is a protein kinase that plays a significant role in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells. This application is particularly promising for developing new anticancer agents.
Antiproliferative Agents
Continuing with cancer research, the compound’s derivatives have demonstrated sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines . This suggests that these derivatives could be developed into potent antiproliferative agents, offering a new avenue for cancer treatment.
Crystallography and Material Science
The compound has been analyzed using single-crystal X-ray diffraction, confirming its crystal structure . This application is vital in material science for understanding the molecular geometry and intercontacts between different units in a crystal, which can inform the development of new materials with desired properties.
Computational Chemistry
Through DFT and Hirshfeld surface analysis, the compound has contributed to computational chemistry by supporting experimental results regarding molecular geometry . This field involves using computational methods to simulate chemical phenomena, which is essential for predicting the behavior of molecules and reactions.
Pharmacokinetics and ADMET Profiling
The compound’s druglikeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties have been predicted, suggesting its potential as a pharmacologically active agent . Understanding these properties is crucial for drug development, as they determine a compound’s suitability for therapeutic use.
Anti-Fibrotic Activity
Lastly, the compound’s derivatives have been encouraged for further investigation into their anti-fibrotic activity . Fibrosis is a pathological condition characterized by excessive tissue scarring, and anti-fibrotic agents can be used to treat diseases such as pulmonary fibrosis and liver cirrhosis.
properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8(2)11(16)13-7-9-12-6-5-10(14-9)15(3)4/h5-6,8H,7H2,1-4H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIGCCKMBDBLQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NC=CC(=N1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)isobutyramide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.